molecular formula C28H23ClN2O3 B12032082 N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 397284-87-6

N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12032082
CAS No.: 397284-87-6
M. Wt: 470.9 g/mol
InChI Key: RFQXCQVLSQLTHY-UXHLAJHPSA-N
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Description

N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide (C₂₈H₂₃ClN₂O₃) is a Schiff base derivative synthesized via the condensation of 4-((4-chlorobenzyl)oxy)benzohydrazide with 3-(benzyloxy)benzaldehyde . Its structure features two distinct substituents: a benzyloxy group at the 3-position and a 4-chlorobenzyloxy group at the 4-position of the benzohydrazide core. This compound is characterized by high purity (>98% via HPLC) and a molecular weight of 470.95 g/mol . Its synthesis typically employs ultrasound-assisted methods, which enhance reaction efficiency and yield compared to conventional techniques .

Properties

CAS No.

397284-87-6

Molecular Formula

C28H23ClN2O3

Molecular Weight

470.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H23ClN2O3/c29-25-13-9-22(10-14-25)20-33-26-15-11-24(12-16-26)28(32)31-30-18-23-7-4-8-27(17-23)34-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,31,32)/b30-18+

InChI Key

RFQXCQVLSQLTHY-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Etherification : 4-Hydroxybenzohydrazide reacts with 4-chlorobenzyl chloride in a nucleophilic substitution reaction.

  • Conditions :

    • Solvent: Anhydrous dimethylformamide (DMF)

    • Base: Potassium carbonate (K₂CO₃)

    • Temperature: 80°C, reflux for 12 hours

    • Yield: ~78%

Purification

The crude product is purified via recrystallization from ethanol, yielding white crystalline solids. Analytical confirmation is performed using FTIR (C=O stretch at 1,637–1,600 cm⁻¹) and ¹H-NMR (δ 8.2 ppm for hydrazide NH).

Preparation of 3-(Benzyloxy)benzaldehyde

This aldehyde component is synthesized through benzylation of 3-hydroxybenzaldehyde.

Benzylation Protocol

  • Reagents :

    • 3-Hydroxybenzaldehyde

    • Benzyl bromide

    • K₂CO₃ in acetone

  • Procedure :

    • Reaction stirred at 60°C for 8 hours.

    • Yield: 85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Characterization

  • FTIR : Absence of -OH stretch (3,400 cm⁻¹), presence of aldehyde C=O at 1,710 cm⁻¹.

  • ¹H-NMR : δ 9.9 ppm (aldehyde proton), δ 5.1 ppm (benzyloxy -CH₂-).

Condensation Reaction for Target Compound Formation

The final step involves a condensation reaction between 4-((4-chlorobenzyl)oxy)benzohydrazide and 3-(benzyloxy)benzaldehyde.

Reaction Conditions

ParameterOptimal Value
SolventEthanol
CatalystConcentrated HCl
TemperatureRoom temperature
Reaction Time30 minutes
Yield72–75%

The reaction proceeds via acid-catalyzed imine formation, with HCl facilitating protonation of the aldehyde carbonyl.

Mechanistic Insights

  • Protonation : Aldehyde carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack : Hydrazide NH₂ attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Loss of water yields the benzylidene hydrazide product.

Optimization of Reaction Conditions

Systematic optimization studies reveal the impact of variables on yield and purity.

Catalyst Screening

CatalystSolventYield (%)
HClEthanol75
H₂SO₄Ethanol68
CH₃COOHEthanol52
No catalystEthanol<10

HCl in ethanol achieves the highest yield due to superior proton-donating capacity.

Solvent Effects

SolventDielectric ConstantYield (%)
Ethanol24.375
Methanol32.770
Water80.163
DMF36.758

Ethanol balances polarity and solubility, minimizing side reactions.

Analytical Characterization

Post-synthesis analysis ensures structural integrity.

Spectroscopic Data

TechniqueKey Signals
FTIR1,630 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-O)
¹H-NMRδ 8.4 ppm (imine CH=N), δ 5.0–5.2 ppm (benzyloxy -CH₂-)
¹³C-NMRδ 165 ppm (C=O), δ 160 ppm (C=N)

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Comparative Analysis of Synthetic Routes

Alternative routes were evaluated for scalability and cost-effectiveness.

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 10 minutes.

  • Yield : 80%, but requires specialized equipment.

Solvent-Free Mechanochemical Synthesis

  • Grinding Time : 20 minutes.

  • Yield : 65%, suitable for green chemistry applications.

Challenges and Troubleshooting

Common issues and solutions:

  • Low Yield :

    • Cause: Incomplete condensation or side reactions.

    • Fix: Use fresh catalysts and anhydrous solvents.

  • Byproduct Formation :

    • Cause: Overheating or prolonged reaction times.

    • Fix: Monitor reaction progress via TLC.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazone undergoes cyclization to form β-lactam (azetidinone) derivatives under ketene-imine cycloaddition conditions:

  • Reagents : Chloroacetyl chloride, triethylamine (base)

  • Conditions : Ultrasound-assisted synthesis in DMF at 60°C

  • Yield : 78–88%

Key Steps :

  • Formation of a ketene intermediate from chloroacetyl chloride.

  • [2+2] Cycloaddition with the hydrazone’s C=N bond.

  • Ring closure to yield a β-lactam fused with the aromatic system.

Example Product :
4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide

PropertyValue
Molecular Weight ~450 g/mol
Biological Activity Antimicrobial, antifungal

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals:

  • Metals Tested : Cu(II), Ni(II), Co(II)

  • Conditions : Methanol/water, room temperature

  • Stoichiometry : 1:2 (metal:ligand)

Reaction :

M2++2L[M L 2]2+\text{M}^{2+}+2\text{L}\rightarrow [\text{M L }_2]^{2+}

Properties of Complexes*:

MetalGeometryApplication
Cu(II)Square planarCatalysis, DNA interaction
Ni(II)OctahedralMaterial science

haracterization via UV-Vis (d-d transitions) and ESR confirms metal-ligand bonding .

--

Hydrolysis

he hydrazone bond is cleaved under strong acidic/basic conditions:

Acidic Hydrolysis (HCl, reflux): Regenerates 3-(benzyloxy)benzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide.

  • Basic Hydrolysis (NaOH, ethanol): Forms carboxylate derivatives via C=N bond cleavage .

Redox Reactions

Reduction (NaBH₄): Converts the C=N bond to C-N, yielding a hydrazine derivative.

  • Oxidation (KMnO₄/H⁺): Cleaves aromatic ethers to carboxylic acids .

--

Comparative Reactivity

eactivity trends for derivatives of N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide :
| Derivative Substituent | Reaction Rate (Cyclization) | Biological Activity (IC₅₀) |
|--------------------------|

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

  • Sulfonyloxy Derivatives: Compounds like N'-(2,3,4-trichlorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3k–3o) feature sulfonyloxy groups instead of benzyloxy substituents.
  • Fluoro and Methoxy Derivatives : Analogs such as 4-((4-chlorobenzyl)oxy)-N'-(4-fluorobenzylidene)benzohydrazide (393150-70-4) and 4-((4-chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide (CID 45054459) demonstrate how halogen and alkoxy substituents modulate solubility and binding affinity. For instance, the methoxy group in CID 45054459 increases hydrophobicity, which may improve blood-brain barrier penetration .
Table 1: Structural and Electronic Comparison
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-Benzyloxy, 4-chlorobenzyloxy Chlorine, Benzyloxy 470.95
3k () 2,3,4-Trichloro, sulfonyloxy Sulfonyloxy, Chlorine 482.78
CID 45054459 () 4-Methoxy, 4-chlorobenzyloxy Methoxy, Chlorine 394.85
ISB1 () Benzyloxy, indolin-2-one Indole, Benzyloxy 405.43

Physicochemical Properties

  • Melting Points : Analogs with sulfonyloxy groups (e.g., 3k–3o) exhibit higher melting points (141–202°C) due to stronger intermolecular forces, whereas the target compound’s melting point is expected to be intermediate (~180°C) .

Biological Activity

N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzyloxy group
  • A benzylidene linkage
  • A chlorobenzyl ether moiety

The molecular formula is C20H19ClN2O3C_{20}H_{19}ClN_2O_3, with a molecular weight of approximately 370.83 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzylidene hydrazides, including derivatives similar to N'-(3-(benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide. The following data summarizes key findings:

CompoundTarget OrganismsMIC (µM)MBC (µM)
4aE. coli104.60104.60
4bP. aeruginosa95.3995.39
4cS. aureus91.7591.75
4dS. typhi191.60191.60

These compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some exhibiting lower MIC values than conventional antibiotics like ceftriaxone .

Antifungal Activity

The antifungal efficacy was assessed against Candida albicans, revealing promising results that suggest the potential for therapeutic applications in fungal infections.

The proposed mechanism of action for N'-(3-(benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves:

  • Inhibition of multidrug efflux pumps, which are critical for bacterial resistance.
  • Interaction with specific cellular targets leading to disruption of microbial cell integrity.

Case Studies

  • In Vivo Studies : Compounds structurally related to N'-(3-(benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide were evaluated in animal models, showing significant reductions in bacterial load and improved survival rates in infected subjects .
  • Histological Analysis : Liver and kidney tissues from treated animals displayed minimal histopathological changes, indicating a favorable safety profile alongside efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that:

  • The presence of electron-withdrawing groups like chlorine enhances antibacterial potency.
  • The length and branching of the alkoxy substituents influence solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide?

  • Methodological Answer : The compound is synthesized via a multi-step process:

Step 1 : Methyl 4-(benzyloxy)benzoate is prepared by reacting benzyl chloride with methyl 4-hydroxybenzoate in DMF under ultrasonic conditions (4 h, K₂CO₃ catalyst) .

Step 2 : Hydrazinolysis of the ester intermediate yields 4-(benzyloxy)benzohydrazide .

Step 3 : Condensation with 3-(benzyloxy)benzaldehyde forms the Schiff base (hydrazone) under ultrasonic irradiation (1–2 h, ethanol, acetic acid catalyst) .

Step 4 : Cyclocondensation with chloroacetyl chloride in DMF (triethylamine catalyst) via Staudinger reaction produces azetidinone derivatives .

  • Key Metrics : Yields range from 65–85% using ultrasound-assisted methods, which reduce reaction time compared to conventional reflux .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Structural confirmation involves:

  • IR Spectroscopy : Identifies C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
  • NMR : ¹H-NMR confirms aromatic protons (δ 6.8–8.2 ppm), imine (CH=N, δ 8.3–8.5 ppm), and benzyloxy groups (δ 5.1–5.3 ppm). ¹³C-NMR detects carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights .
  • Elemental Analysis : Validates purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Assays : Disk diffusion/MIC tests against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Cholinesterase Inhibition : Ellman’s spectrophotometric method identifies IC₅₀ values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Insulin-Mimetic Activity : Vanadium complexes of related hydrazones enhance glucose uptake in cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

  • Methodological Answer :

  • Solvent Screening : DMF outperforms ethanol or THF in cyclocondensation steps (yields >80% vs. <60%) due to better solubility of intermediates .
  • Catalyst Selection : Triethylamine enhances cyclization kinetics compared to pyridine .
  • Ultrasound vs. Reflux : Ultrasound reduces reaction time (2–3 h vs. 12–24 h) and improves yields by 15–20% .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., donepezil for cholinesterase assays) to normalize inter-lab variability .
  • Structure-Activity Analysis : Compare substituent effects; e.g., electron-withdrawing groups (Cl, CF₃) on the benzylidene ring enhance AChE inhibition .
  • Dose-Response Curves : Validate IC₅₀ values across multiple concentrations (e.g., 10–200 µM) .

Q. What mechanistic insights exist for its enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Lineweaver-Burk plots for AChE indicate mixed-type inhibition (competitive and non-competitive binding) .
  • Molecular Docking : Hydrazone derivatives show π-π stacking with Trp86 in AChE’s catalytic site and hydrogen bonding with Glu199 .
  • Mutagenesis Studies : Site-directed mutations in enzyme active sites (e.g., AChE’s peripheral anionic site) confirm binding modes .

Q. How do structural modifications impact bioactivity?

  • Methodological Answer :

  • Substituent Effects :
PositionSubstituentAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
3-OCH₃4-Cl46.888.1
4-CF₃4-CF₃52.3137.7
Data adapted from .
  • Metal Complexation : Vanadyl (VO²⁺) complexes enhance insulin-mimetic activity by 3–5× compared to free ligands .

Q. What solvent systems stabilize this compound during storage?

  • Methodological Answer :

  • Stability Studies : DSC/TGA show decomposition at >150°C; storage at 4°C in amber vials under N₂ atmosphere prevents oxidation .
  • Solvent Compatibility : Avoid DMSO due to hygroscopicity; use anhydrous DMF or acetonitrile for long-term stability .

Q. How can computational methods aid in designing derivatives?

  • Methodological Answer :

  • QSAR Models : Use ML algorithms (e.g., Random Forest) to correlate substituent electronegativity with AChE inhibition .
  • ADMET Prediction : SwissADME predicts blood-brain barrier penetration (e.g., TPSA <76 Ų, logP ~3.5) .

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